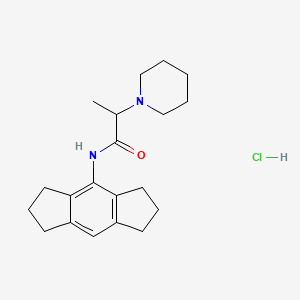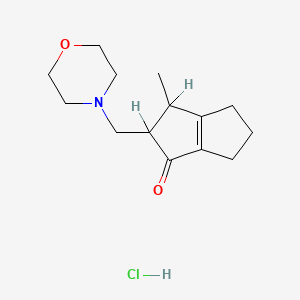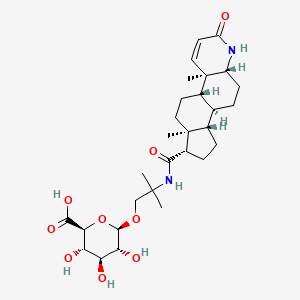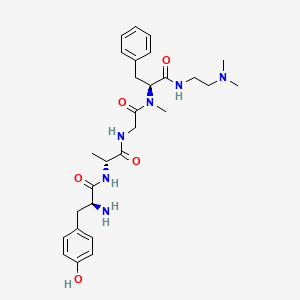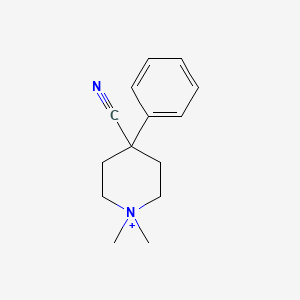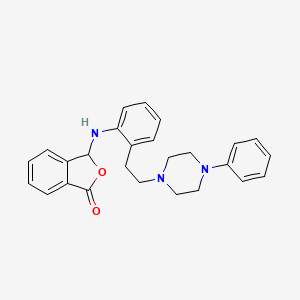
3-((2-(2-(4-Phenyl-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-(2-(4-Phenyl-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone is a complex organic compound that belongs to the class of isobenzofuranones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a piperazine ring and a phenyl group in its structure suggests that it may interact with various biological targets, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(2-(4-Phenyl-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone typically involves multiple steps, including the formation of the isobenzofuranone core, the introduction of the piperazine ring, and the attachment of the phenyl group. Common synthetic routes may include:
Formation of Isobenzofuranone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Attachment of Phenyl Group: The phenyl group can be attached using coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the phenyl group.
Reduction: Reduction reactions may target the isobenzofuranone core or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its interaction with biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-((2-(2-(4-Phenyl-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone likely involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and phenyl group may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperazine Derivatives: Compounds with similar piperazine and phenyl groups.
Isobenzofuranone Derivatives: Compounds with the isobenzofuranone core structure.
Uniqueness
The unique combination of the piperazine ring, phenyl group, and isobenzofuranone core in 3-((2-(2-(4-Phenyl-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone may confer distinct biological activities and properties, making it a compound of interest for further research and development.
Properties
CAS No. |
90494-48-7 |
|---|---|
Molecular Formula |
C26H27N3O2 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
3-[2-[2-(4-phenylpiperazin-1-yl)ethyl]anilino]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C26H27N3O2/c30-26-23-12-6-5-11-22(23)25(31-26)27-24-13-7-4-8-20(24)14-15-28-16-18-29(19-17-28)21-9-2-1-3-10-21/h1-13,25,27H,14-19H2 |
InChI Key |
WNKNIXLLQAOGBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2NC3C4=CC=CC=C4C(=O)O3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


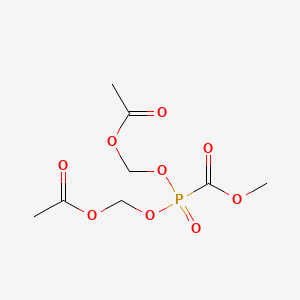

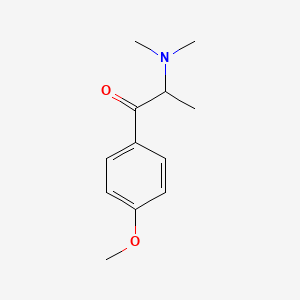
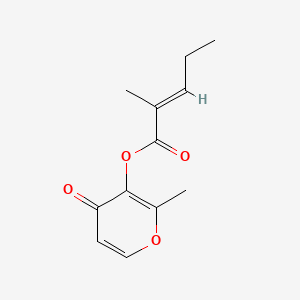

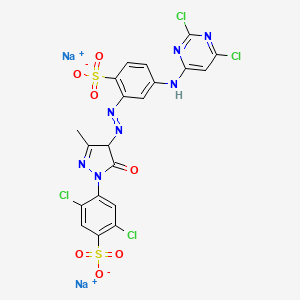
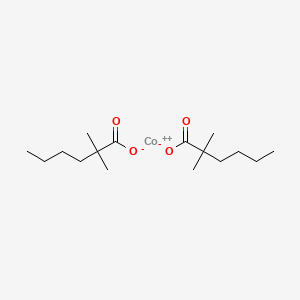

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12784589.png)
